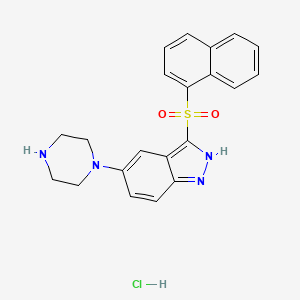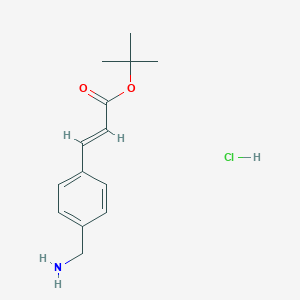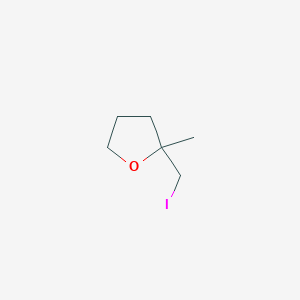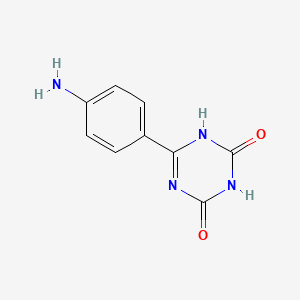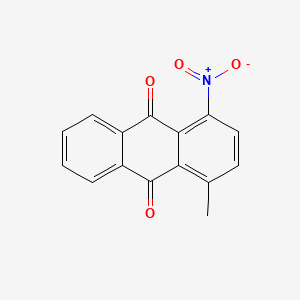
6-Bromo-3-chloropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H3BrClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) in N,N-dimethylformamide (DMF) at elevated temperatures (around 105°C).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under acidic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like Pd(PPh3)4 and bases such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 6-fluoro-3-chloropyrazine-2-carboxamide .
Aplicaciones Científicas De Investigación
6-Bromo-3-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often used to inhibit enzymes or proteins involved in disease pathways. For example, it can inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral replication.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: This compound is similar in structure but has a hydroxyl group instead of a chlorine atom.
6-Fluoro-3-chloropyrazine-2-carboxamide: This compound has a fluorine atom instead of a bromine atom.
3-Bromo-6-chloropyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Bromo-3-chloropyrazine-2-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical reactivity.
Propiedades
Fórmula molecular |
C5H3BrClN3O |
|---|---|
Peso molecular |
236.45 g/mol |
Nombre IUPAC |
6-bromo-3-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
Clave InChI |
DQQBBQFKCHHSRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Cl)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


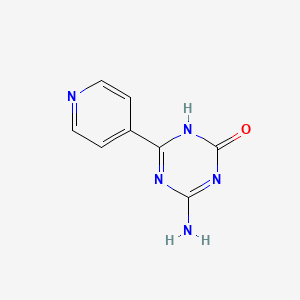

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
